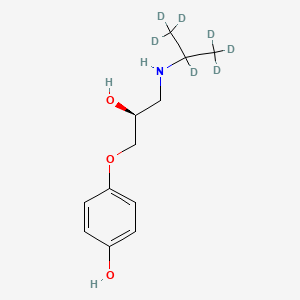

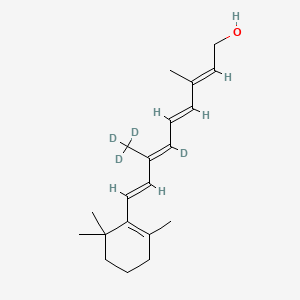

Prenalterol-d7

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Prenalterol-d7 is a deuterated form of prenalterol, a selective β1-adrenergic receptor agonist. This compound is primarily used in scientific research as a reference material and for the study of cardiovascular diseases. The deuterium labeling in this compound allows for more precise analytical measurements in various experimental settings .

Métodos De Preparación

The synthesis of prenalterol-d7 involves several steps, starting with the condensation of monobenzone with an epoxide derived from α-D-glucofuranose. This reaction produces a glycosylated derivative, which undergoes hydrolytic removal of acetonide protecting groups. The sugar is then cleaved with periodate to yield an aldehyde, which is reduced to a glycol. The terminal alcohol is converted to a mesylate, and displacement with isopropylamine followed by hydrogenolytic removal of the O-benzyl ether results in the formation of prenalterol .

Análisis De Reacciones Químicas

Prenalterol-d7 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert this compound to its alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace functional groups in this compound with other substituents. Common reagents used in these reactions include sodium borohydride for reduction and periodate for oxidation

Aplicaciones Científicas De Investigación

Prenalterol-d7 is widely used in scientific research, particularly in the fields of:

Chemistry: As a reference material for analytical studies and isotope labeling experiments.

Biology: For studying the interactions of β1-adrenergic receptors in various biological systems.

Medicine: In the development and testing of cardiovascular drugs.

Industry: As a standard in quality control and analytical testing .

Mecanismo De Acción

Prenalterol-d7 exerts its effects by selectively binding to β1-adrenergic receptors, which are primarily found in the heart. This binding activates the receptors, leading to increased heart rate and contractility. The molecular targets involved include the β1-adrenergic receptors and associated signaling pathways, such as the cyclic adenosine monophosphate (cAMP) pathway .

Comparación Con Compuestos Similares

Prenalterol-d7 is similar to other β1-adrenergic receptor agonists, such as:

Xamoterol: Another selective β1-adrenergic receptor agonist used in the treatment of heart failure.

Primidolol: A β1-adrenergic receptor agonist with similar pharmacological properties.

Cicloprolol: A β1-adrenergic receptor agonist with additional β2-adrenergic receptor activity. What sets this compound apart is its deuterium labeling, which provides enhanced stability and allows for more precise analytical measurements

Propiedades

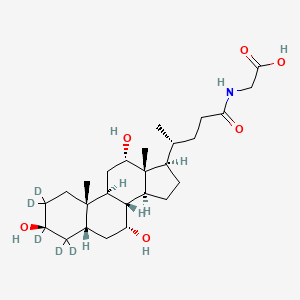

Fórmula molecular |

C12H19NO3 |

|---|---|

Peso molecular |

232.33 g/mol |

Nombre IUPAC |

4-[(2S)-3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]phenol |

InChI |

InChI=1S/C12H19NO3/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12/h3-6,9,11,13-15H,7-8H2,1-2H3/t11-/m0/s1/i1D3,2D3,9D |

Clave InChI |

ADUKCCWBEDSMEB-PKPOXZPGSA-N |

SMILES isomérico |

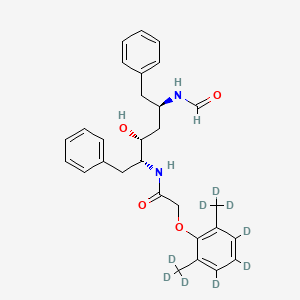

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NC[C@@H](COC1=CC=C(C=C1)O)O |

SMILES canónico |

CC(C)NCC(COC1=CC=C(C=C1)O)O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2S)-2-[[5-[2-(2-amino-4-oxo-5,6,7,8-tetrahydro-3H-pyrido[2,3-d]pyrimidin-6-yl)ethyl]furan-2-carbonyl]amino]pentanedioic acid](/img/structure/B12425105.png)